molecular formula C17H21N3O2S B7497021 N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

Cat. No. B7497021
M. Wt: 331.4 g/mol
InChI Key: PPRMZWACSNYCKT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide, also known as MTIP, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.

Mechanism of Action

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide selectively binds to the μ-opioid receptor and blocks the activation of downstream signaling pathways, which are responsible for the analgesic and reinforcing effects of opioids. N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide does not bind to other opioid receptors, such as the δ- and κ-opioid receptors, which are associated with different physiological functions. The selectivity of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide for the μ-opioid receptor makes it a valuable tool for studying the specific role of this receptor in pain modulation, reward, and addiction.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to produce a dose-dependent inhibition of morphine-induced analgesia and reward in animal models. N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide also blocks the development of tolerance to opioids, which is a major limitation of traditional opioids for pain management. In addition, N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to reduce the symptoms of depression and anxiety in animal models, suggesting that it could have potential applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high selectivity for the μ-opioid receptor, low toxicity, and ease of synthesis. However, N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide is not yet approved for clinical use and its long-term safety and efficacy in humans are still unknown. In addition, N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

Future research on N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide could focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide.
2. Investigation of the long-term safety and efficacy of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in animal models and humans.
3. Development of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Evaluation of the potential of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide for the treatment of other disorders, such as anxiety, addiction, and mood disorders.
5. Investigation of the molecular mechanisms underlying the selectivity of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide for the μ-opioid receptor.
6. Exploration of the potential of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide as a tool for studying the role of the μ-opioid receptor in pain modulation, reward, and addiction.
Conclusion
N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide is a promising small molecule with potential therapeutic applications in pain management, addiction, and depression. Its high selectivity for the μ-opioid receptor and ability to block the analgesic and reinforcing effects of opioids make it a valuable tool for studying the specific role of this receptor in physiological and pathological conditions. Further research is needed to optimize the synthesis method, evaluate the long-term safety and efficacy, and explore the potential of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide for the treatment of other disorders.

Synthesis Methods

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with 4-bromomethylthiazole, followed by a reductive amination reaction with piperidine-4-carboxylic acid. The final product is obtained after purification using column chromatography and recrystallization. The yield of N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. In preclinical studies, N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to effectively block the analgesic and reinforcing effects of opioids, without producing adverse effects such as respiratory depression and tolerance. N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to reduce the symptoms of depression and anxiety in animal models. These findings suggest that N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide could be a promising alternative to traditional opioids for pain management and addiction treatment.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-16-5-3-2-4-15(16)19-17(21)13-6-8-20(9-7-13)10-14-11-23-12-18-14/h2-5,11-13H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRMZWACSNYCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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